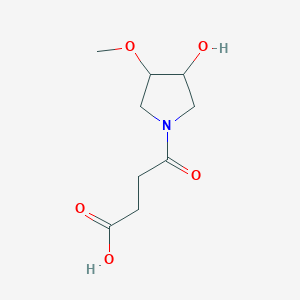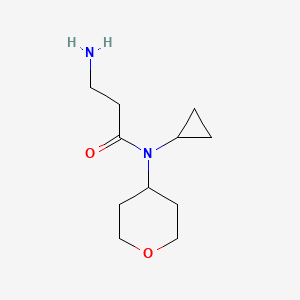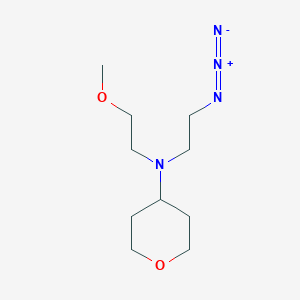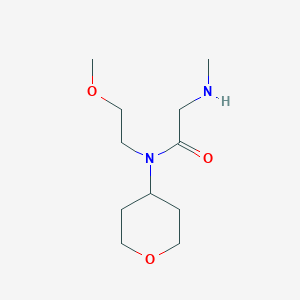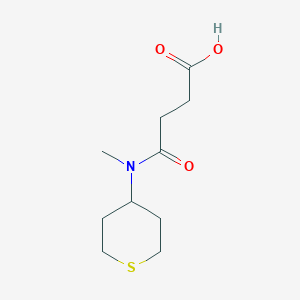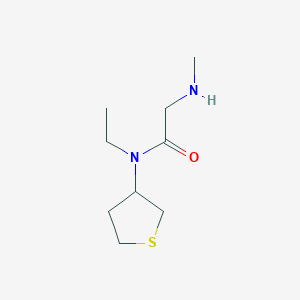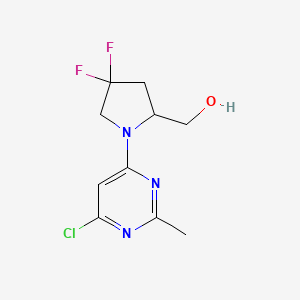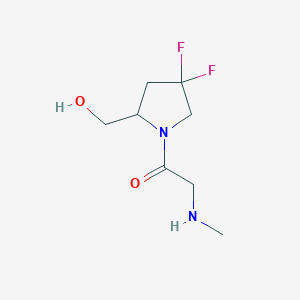
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine
Descripción general
Descripción
Synthesis Analysis
Pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .Aplicaciones Científicas De Investigación
Selective Killing of Bacterial Persisters
A chemical compound, identified as 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), has been found to selectively kill bacterial persisters that can tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This compound prompts persisters to revert to an antibiotic-sensitive state, leading to antibiotic-induced cell death. This study marks the first instance where the eradication of bacterial persisters is achieved through single-chemical supplementation, which could significantly contribute to understanding the mechanism of bacterial persistence and potentially offer a new strategy to combat antibiotic resistance (Kim et al., 2011).
Synthesis of 3-(Pyrrolidin-1-yl)piperidine
A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a rigid diamine with significant importance in medicinal chemistry, has been proposed. The method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which is prepared via the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran. This approach simplifies the production of this compound, which previously involved a complex, six-stage process (Smaliy et al., 2011).
Synthesis of Functionalized 3-Aminopyrrolidines and Piperidines
A method for forming functionalized 3-aminopyrrolidines and piperidines from endocyclic enecarbamates has been described. Key processes involve iodoamination of N-acyl-2-pyrrolines, aziridination in methanol, and azidomethoxylation using ceric ammonium nitrate. These methods provide a systematic route for synthesizing N-acyl-3-amino-2-methoxypyrrolidines and allow for the formation and trapping of N-acyliminium ions under Lewis acidic conditions, offering a stereoselective approach to synthesizing 2-alkyl pyrrolidine and piperidine derivatives (Matos, Afonso, & Batey, 2001).
Synthesis and Antimicrobial Activity of Pyridine Derivatives
New pyridine derivatives have been synthesized and their structures established through elemental and spectral analysis. These derivatives display variable and modest antimicrobial activity against investigated bacterial and fungal strains. The study provides insights into the potential medicinal applications of these compounds and their role in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been reported to be widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc, are regulated by pyrrolidine and its derivatives .
Result of Action
It is known that both pyrrolidine and its derivatives lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
It is known that the physicochemical parameters of pyrrolidine and its derivatives can be modified to obtain the best adme/tox results for drug candidates .
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-ethoxy-4-methoxypyrrolidin-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-16-12-9-14(8-11(12)15-2)10-4-6-13-7-5-10/h10-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDMXZBXCOCVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





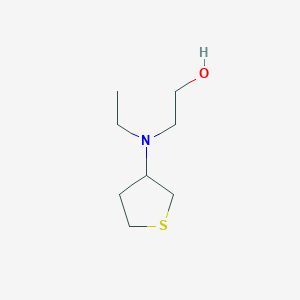
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1477574.png)
